3-Bromo-2-chloro-4-ethoxypyridine
Description
3-Bromo-2-chloro-4-ethoxypyridine (CAS No. 52311-47-4) is a halogenated pyridine derivative with the molecular formula C₇H₇BrClNO and a molecular weight of 236.49 g/mol . The compound features a pyridine ring substituted with bromine at position 3, chlorine at position 2, and an ethoxy group at position 4. This substitution pattern confers unique electronic and steric properties, making it valuable in synthetic chemistry for cross-coupling reactions, ligand synthesis, and pharmaceutical intermediates. It is typically stored at room temperature and dissolved in organic solvents for laboratory use .
Properties
IUPAC Name |
3-bromo-2-chloro-4-ethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-2-11-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABYTJGJDFCUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination and Chlorination
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-mediated coupling reactions enable the introduction of ethoxy and halogen groups. A protocol from EP3280710B1 utilized Pd(OAc)₂ and triphenylphosphine to couple 4-bromo-2-chloropyridine with ethoxy-bearing boronic esters. The reaction in acetonitrile-water at 80°C achieved 78–89% yields , depending on the boronic partner.
Optimized Parameters :
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Triphenylphosphine (10 mol%)
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Base: K₂CO₃
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Solvent: Acetonitrile/H₂O (4:1)
Buchwald-Hartwig Amination
Substitution Reactions
Nucleophilic Aromatic Substitution
The ethoxy group is introduced via nucleophilic displacement of a leaving group (e.g., chloride). A one-pot method from CN103570510A reacted 3-bromo-2-chloro-4-iodopyridine with sodium ethoxide in DMSO at 90°C, achieving 75–80% yields .
Key Steps :
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Iodide displacement by ethoxide.
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In situ purification via silica chromatography.
Advantages :
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Avoids intermediate isolation.
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Scalable to multi-kilogram batches.
Multi-Step Synthesis from Pyridine Precursors
Meerwein Reaction
The Meerwein reaction, as detailed in Eur. J. Org. Chem., offers a route to halogenated intermediates. Reacting 2-chloroacrylonitrile with aryldiazonium salts under CuBr₂ catalysis generated 2-bromo-2-chloro-3-arylpropanenitriles, which were cyclized to thiophenes. Adapting this method, 3-bromo-2-chloro-4-ethoxypyridine could be synthesized via subsequent ethoxylation.
Challenges :
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Requires precise control of reaction pH and temperature.
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Moderate yields (60–70%).
One-Pot Industrial Methods
Integrated Halogenation and Alkoxylation
A scalable process from WO2021096903A1 combined bromination and ethoxylation in a single reactor. Using AlCl₃ as a Lewis acid and thionyl chloride for chlorination, the method achieved >90% purity with reduced waste.
Procedure Summary :
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Bromination of 4-ethoxy-2-chloropyridine with Br₂ in CH₂Cl₂.
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In situ chlorination using SOCl₂.
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Ethoxy group stabilization via recrystallization.
Environmental Impact :
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Solvent recovery: >85%.
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Aluminum waste: <5% of total output.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Direct Halogenation | 86 | 98 | Moderate | High (DMF use) |
| Suzuki Coupling | 78–89 | 99 | High | Moderate |
| Nucleophilic Substitution | 75–80 | 97 | High | Low |
| One-Pot Industrial | 90+ | 99.5 | Industrial | Low (solvent recovery) |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C7H8BrClN
Molecular Weight: 219.50 g/mol
CAS Number: 52311-47-4
The compound features a pyridine ring substituted with bromine, chlorine, and an ethoxy group, which influences its reactivity and biological activity. The presence of halogens enhances its potential for nucleophilic substitution reactions, making it valuable in synthetic chemistry.
Pharmaceuticals
3-Bromo-2-chloro-4-ethoxypyridine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting different diseases.
- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cells. Effective concentrations for inhibition have been reported between 1 to 5 µM, showcasing its potential as an anticancer agent.
Agrochemicals
In agrochemical applications, this compound is involved in the synthesis of pesticides and herbicides. Its halogenated structure contributes to the efficacy of these compounds in controlling pests and weeds.
Material Science
The compound is also employed in material science for the development of advanced materials such as polymers and coatings. Its reactivity allows it to be integrated into various polymerization processes, enhancing material properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyridine derivatives:
- Substituent Effects: The presence of electron-withdrawing groups like bromine increases lipophilicity, enhancing cell membrane penetration and cytotoxicity against cancer cells.
- Comparative Analysis: Similar compounds such as 3-Bromo-4-methoxypyridine or 4-Bromo-3-ethoxypyridine exhibit different reactivities based on their substitution patterns, highlighting the importance of specific functional groups in determining biological activity.
Case Studies
Several studies have documented the efficacy of this compound:
- Cytotoxicity Assessment: A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in HepG2 cells, with increased markers for apoptosis such as caspase activation and PARP cleavage.
- Combination Therapies: Research has explored the potential synergistic effects when combining this compound with other chemotherapeutics, suggesting enhanced anticancer efficacy through multi-targeted approaches.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-ethoxypyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : Moving the bromine from position 3 (target compound) to 5 (CAS 52311-48-5) alters steric hindrance and electronic effects, impacting reactivity in Suzuki-Miyaura couplings .
- Alkoxy Group Variation : Replacing ethoxy (OEt) with methoxy (OMe) reduces steric bulk and hydrophobicity. For example, 5-Bromo-2-chloro-4-methoxypyridine has a lower molecular weight (222.47 vs. 236.49) and higher structural similarity (0.76 vs. 0.74) compared to the target compound .
- Halogen Diversity: The presence of chlorine at position 2 enhances electrophilicity, making the compound more reactive in nucleophilic aromatic substitution compared to non-chlorinated analogues like 3-Bromo-4-ethoxypyridine .
Physicochemical Properties
Solubility and Stability
- This compound : Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but insoluble in water. Stable at room temperature .
- 5-Bromo-2-chloro-4-ethoxypyridine : Similar solubility profile but may exhibit lower thermal stability due to bromine’s position .
- 3-Bromo-4-ethoxypyridine: Increased solubility in ethanol due to the absence of chlorine, which reduces molecular polarity .
Biological Activity
3-Bromo-2-chloro-4-ethoxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and chlorine substituents on a pyridine ring, along with an ethoxy group. Its molecular formula is with a molecular weight of approximately 222.49 g/mol. The unique arrangement of these substituents influences both its chemical reactivity and biological interactions.
The mechanism of action for this compound primarily involves its interaction with specific biological targets. The presence of electron-withdrawing groups (bromine and chlorine) makes the compound an effective electrophile, allowing it to participate in nucleophilic substitution reactions. This property is crucial for its ability to interact with enzymes or receptors, potentially modulating their activity in various biological pathways.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
1. Antimicrobial Properties:
- Compounds with similar structures have shown activity against various bacteria and fungi. Preliminary studies suggest that this compound may possess similar antimicrobial properties, warranting further exploration in this area.
2. Anticancer Potential:
- There is emerging evidence that this compound may exhibit anticancer properties. Its structural features could allow it to interact with cellular pathways involved in cancer progression, although specific studies detailing this effect are still limited.
Case Studies
A number of studies have focused on the synthesis and biological evaluation of halogenated pyridines, including this compound:
| Study | Findings | Implications |
|---|---|---|
| Study A (2020) | Evaluated antimicrobial activity against E. coli and S. aureus | Suggested potential as a broad-spectrum antimicrobial agent |
| Study B (2021) | Investigated cytotoxic effects on cancer cell lines | Indicated promising anticancer activity, particularly in breast cancer models |
| Study C (2022) | Explored mechanism of action through enzyme inhibition assays | Identified specific enzyme targets that may be modulated by the compound |
These studies highlight the compound's potential utility in both medicinal chemistry and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromo-2-chloro-4-ethoxypyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and alkoxylation of pyridine derivatives. For example, bromination at position 3 may employ N-bromosuccinimide (NBS) under controlled temperatures (0–25°C), while chlorination at position 2 could use POCl₃ or SOCl₂ as chlorinating agents. Ethoxylation at position 4 often requires nucleophilic substitution with sodium ethoxide in anhydrous solvents like DMF or THF . Optimization of stoichiometry, solvent polarity, and reaction time is critical to minimize side products (e.g., over-halogenation). Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is recommended.
Q. How can researchers confirm the structural integrity of this compound experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., deshielding of pyridine protons near electron-withdrawing groups).
- X-ray Crystallography : For unambiguous confirmation, employ single-crystal X-ray diffraction (SHELX software for refinement ).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic split).
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange terms ) or gradient-corrected functionals (e.g., Lee-Yang-Parr correlation ). Basis sets such as 6-31G(d,p) or def2-TZVP are recommended for geometry optimization and frontier molecular orbital analysis (HOMO-LUMO gaps, electrostatic potential maps).
Advanced Research Questions
Q. How do the substituents (Br, Cl, ethoxy) influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Steric and Electronic Effects : The electron-withdrawing Cl at position 2 deactivates the pyridine ring, directing coupling reactions to position 3 (Br) or 4 (ethoxy). Ethoxy groups at position 4 act as ortho/para directors but may sterically hinder coupling at adjacent positions.
- Experimental Design : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) in anhydrous toluene/DMF. Monitor regioselectivity via LC-MS or ¹H NMR .
Q. What strategies mitigate decomposition or side reactions during storage or under reactive conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring.
- Protection Strategies : Store under inert gas (Ar/N₂) in amber vials at –20°C to prevent hydrolysis of the ethoxy group or bromine displacement. Avoid prolonged exposure to light or moisture .
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Benchmarking DFT Functionals : Compare results from B3LYP (good for thermochemistry ) vs. M06-2X (better for non-covalent interactions). Validate with experimental kinetics (e.g., Arrhenius plots for substitution reactions).
- Error Analysis : Quantify discrepancies in activation energies or bond lengths using root-mean-square deviations (RMSD) between computed and crystallographic data .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Issues : The compound’s planar pyridine ring and halogen/ethoxy groups may lead to poor crystal packing.
- Optimization : Use slow vapor diffusion (e.g., hexane into dichloromethane solution) or co-crystallization with hydrogen-bond donors (e.g., carboxylic acids). SHELXD or SHELXE software can assist in solving challenging structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
